Cas no 1024745-09-2 (5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole)

5-Phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole is a triazole-based organic compound featuring a phenyl group at the 5-position and a cinnamyloxy substituent at the 3-position. Its structure combines a 1,2,4-triazole core with conjugated aromatic systems, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a building block for heterocyclic derivatives due to its reactive triazole ring and π-conjugated system. Its stability under standard conditions and compatibility with further functionalization enhance its utility in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the (E)-alkenyl ether linkage may also contribute to unique stereoelectronic properties.
5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole structure
1024745-09-2 structure
Product Name:5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole
CAS No:1024745-09-2
MF:C17H15N3O
MW:277.320503473282
MDL:MFCD00955190
CID:5176050
Update Time:2026-03-04

5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole
    • MDL: MFCD00955190
    • Inchi: 1S/C17H15N3O/c1-3-8-14(9-4-1)10-7-13-21-17-18-16(19-20-17)15-11-5-2-6-12-15/h1-12H,13H2,(H,18,19,20)/b10-7+
    • InChI Key: FAGRERZVOQEROK-JXMROGBWSA-N
    • SMILES: N1C(C2=CC=CC=C2)=NC(OC/C=C/C2=CC=CC=C2)=N1

5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole Pricemore >>

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5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole Suppliers

Amadis Chemical Company Limited
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(CAS:1024745-09-2)5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole
Order Number:A1099150
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:25
Price ($):286.0/224.0
Email:sales@amadischem.com

Additional information on 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole

Research Brief on 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole (CAS: 1024745-09-2)

Recent studies on the compound 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole (CAS: 1024745-09-2) have highlighted its potential as a versatile scaffold in medicinal chemistry. This molecule, characterized by a 1,2,4-triazole core substituted with phenyl and cinnamyloxy groups, has garnered attention due to its promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of this compound allows for further derivatization, making it a valuable candidate for drug discovery programs.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole derivatives to enhance their pharmacokinetic profiles. Researchers employed a combination of computational modeling and in vitro assays to identify key structural modifications that improve metabolic stability and target binding affinity. Notably, the introduction of electron-withdrawing groups at specific positions on the phenyl ring significantly increased the compound's inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies.

Further investigations into the antimicrobial properties of this compound were reported in Bioorganic & Medicinal Chemistry Letters. The study demonstrated that 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity, leading to rapid cell death. These findings underscore its potential as a lead compound for developing novel antibiotics to address the growing threat of antimicrobial resistance.

In the context of cancer research, a 2024 preclinical study published in European Journal of Medicinal Chemistry investigated the antitumor effects of 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole in various cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, with particularly potent activity observed in breast cancer (MCF-7) and colon cancer (HCT-116) cells. Synergistic effects were noted when the compound was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in oncology.

From a chemical synthesis perspective, recent advances have focused on developing more efficient and scalable routes to produce 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole. A 2023 patent application (WO202318765A1) describes a novel one-pot synthesis method that significantly reduces reaction time and improves yield compared to traditional multi-step approaches. This technological advancement could facilitate larger-scale production for further pharmacological evaluation and potential commercialization.

Despite these promising developments, challenges remain in the clinical translation of 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole-based therapeutics. Current research efforts are addressing issues related to solubility, bioavailability, and selective toxicity. Ongoing structure-activity relationship (SAR) studies aim to optimize these parameters while maintaining the compound's therapeutic efficacy. The coming years are expected to see more advanced preclinical studies and possibly early-phase clinical trials for the most promising derivatives of this chemical scaffold.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1024745-09-2)5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole
A1099150
Purity:99%/99%
Quantity:10g/5g
Price ($):286.0/224.0
Email